Cas no 685503-45-1 (1-3,5-Bis(trifluoromethyl)phenylpropylamine)
1-3,5-Bis(trifluoromethyl)phenylpropylamine Chemical and Physical Properties
Names and Identifiers
-
- (rs)-1-[3,5-bis(trifluoromethyl)phenyl]propylamine
- 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine
- PC7959
- JDBPNFXZESJTAH-UHFFFAOYSA-N
- A836182
- SCHEMBL4259577
- 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamineine
- MFCD07784287
- N-Methyl-1-[3,5-bis(trifluoomethyl)phenyl]ethylamine
- AKOS025311278
- 685503-45-1
- 1-[3,5-Bis(trifluoromethyl)phenyl]propylamine 97%
- 1-[3,5-Bis(trifluoromethyl)phenyl]propylamine
- DTXSID20594956
- 1-3,5-Bis(trifluoromethyl)phenylpropylamine
-
- Inchi: 1S/C11H11F6N/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9H,2,18H2,1H3
- InChI Key: JDBPNFXZESJTAH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)C(CC)N)(F)F
Computed Properties
- Exact Mass: 271.08000
- Monoisotopic Mass: 271.07956833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 366.7±27.0 °C at 760 mmHg
- Flash Point: 175.6±23.7 °C
- PSA: 26.02000
- LogP: 4.83430
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-3,5-Bis(trifluoromethyl)phenylpropylamine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-3,5-Bis(trifluoromethyl)phenylpropylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T901593-10mg |
1-[3,5-Bis(trifluoromethyl)phenyl]propylamine |
685503-45-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901593-50mg |
1-[3,5-Bis(trifluoromethyl)phenyl]propylamine |
685503-45-1 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T901593-100mg |
1-[3,5-Bis(trifluoromethyl)phenyl]propylamine |
685503-45-1 | 100mg |
$ 185.00 | 2022-06-02 | ||
| Apollo Scientific | PC7959-250mg |
1-[3,5-Bis(trifluoromethyl)phenyl]propylamine |
685503-45-1 | 97% | 250mg |
£96.00 | 2023-09-02 | |
| Apollo Scientific | PC7959-1g |
1-[3,5-Bis(trifluoromethyl)phenyl]propylamine |
685503-45-1 | 97% | 1g |
£248.00 | 2023-09-02 | |
| abcr | AB172011-250mg |
(RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine, 97%; . |
685503-45-1 | 97% | 250mg |
€294.10 | 2025-04-17 | |
| abcr | AB172011-1g |
(RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine, 97%; . |
685503-45-1 | 97% | 1g |
€782.00 | 2025-04-17 | |
| Ambeed | A602145-1g |
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-amine |
685503-45-1 | 97% | 1g |
$524.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575753-1g |
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-amine |
685503-45-1 | 98% | 1g |
¥4317.00 | 2024-05-03 | |
| Ambeed | A602145-250mg |
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-amine |
685503-45-1 | 95% | 250mg |
$238.0 | 2025-04-17 |
1-3,5-Bis(trifluoromethyl)phenylpropylamine Suppliers
1-3,5-Bis(trifluoromethyl)phenylpropylamine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-3,5-Bis(trifluoromethyl)phenylpropylamine
Chemical Profile and Applications of 1-(3,5-Bis(trifluoromethyl)phenyl)propylamine (CAS No. 685503-45-1)
1-(3,5-Bis(trifluoromethyl)phenyl)propylamine (CAS No. 685503-45-1) is a fluorinated aromatic amine derivative with a unique structural framework that has garnered significant attention in medicinal chemistry and pharmaceutical research. The compound features a trifluoromethyl group at the 3 and 5 positions of the phenyl ring, coupled with a propylamine side chain, which together confer distinct physicochemical properties. This molecular architecture enables tunable interactions with biological targets, making it a valuable scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs), ion channels, and enzyme systems.
The trifluoromethyl-substituted aromatic ring in 1-(3,5-Bis(trifluoromethyl)phenyl)propylamine imparts lipophilicity while maintaining metabolic stability—a critical factor in optimizing drug-like properties. Recent studies have demonstrated that such fluorinated motifs enhance bioavailability by reducing hepatic metabolism through CYP450 enzyme resistance. This characteristic aligns with modern drug design principles that prioritize fluoroaromatic substitution patterns to improve pharmacokinetic profiles without compromising target engagement.
Synthetic methodologies for this compound typically involve nucleophilic aromatic substitution reactions or transition-metal-catalyzed coupling strategies. A notable advancement reported in *Organic Letters* (2023) describes an efficient palladium-catalyzed C–N bond formation approach using microwave-assisted conditions to achieve high yields of the propylamine derivative. This protocol addresses traditional challenges associated with fluoroaromatic amine synthesis, including regioselectivity control and functional group compatibility.
In the realm of pharmaceutical development, derivatives of 1-(3,5-Bis(trifluoromethyl)phenyl)propylamine have shown promise as modulators of serotonergic signaling pathways. A 2024 study published in *ACS Medicinal Chemistry Letters* highlighted its utility as a lead compound for designing selective 5-HT2B receptor antagonists, which are being investigated for treating cardiovascular disorders and fibrotic diseases. The trifluoromethyl groups play a pivotal role in fine-tuning receptor selectivity by modulating hydrophobic interactions within the binding pocket.
The compound's structural versatility extends to its application in agrochemical research. Researchers at ETH Zurich (2023) incorporated this scaffold into herbicide formulations to enhance soil persistence while maintaining rapid foliar uptake—a balance critical for modern sustainable agriculture practices. The propylamine side chain was found to influence molecular orientation during enzyme inhibition processes, demonstrating the importance of chain-length optimization in bioactive molecule design.
An emerging area of interest involves the use of 1-(3,5-Bis(trifluoromethyl)phenyl)propylamine as a building block for optoelectronic materials. A collaborative study between MIT and Stanford University (2024) demonstrated its potential as an electron-deficient component in organic light-emitting diodes (OLEDs). The fluorinated aromatic system contributes to enhanced charge transport properties through π-conjugation stabilization effects.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the conformational preferences of this compound. Notably, variable-temperature NMR experiments revealed dynamic behavior between different rotameric states of the propylamine side chain—a finding with implications for understanding ligand-receptor interactions at atomic resolution levels.
In material science applications, surface modification studies using self-assembled monolayers derived from this compound have shown improved wettability characteristics on polymer substrates. The fluoroaromatic core provides non-fouling properties while maintaining chemical stability under physiological conditions—a feature being explored for biomedical device coatings and diagnostic sensor development.
The environmental fate profile of compounds containing trifluoromethyl groups has been extensively studied to ensure compliance with green chemistry principles. Recent life cycle assessments indicate that while trifluoromethylation enhances target molecule performance, appropriate waste management strategies must be implemented during industrial-scale production processes to address potential atmospheric persistence concerns associated with perfluoroalkane byproducts.
Ongoing research continues to explore novel derivatization strategies for this scaffold through click chemistry approaches and biocatalytic transformations. A particularly promising avenue involves enzymatic resolution methods that enable enantioselective synthesis—an essential requirement for developing single-enantiomer pharmaceuticals with optimized therapeutic indices.
The interdisciplinary nature of work involving 1-(3,5-Bis(trifluoromethyl)phenyl)propylamine underscores its significance across multiple scientific domains. From rational drug design frameworks to advanced material engineering solutions, this compound exemplifies how strategic molecular modifications can address complex scientific challenges while adhering to modern sustainability standards.
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